N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine
Overview
Description
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is a compound of interest in synthetic organic chemistry. It belongs to the class of piperidine derivatives and is utilized in various chemical syntheses and research contexts.
Synthesis Analysis
The synthesis of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine and related compounds involves complex reactions. For instance, Tailor and Hall (2000) describe a stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, a class to which N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is related, via a tandem aza[4+2]/allylboration reaction, highlighting the multifaceted nature of synthesizing these compounds (Tailor & Hall, 2000).
Molecular Structure Analysis
The molecular structure of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine is characterized by spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. A study by Janani et al. (2020) used Density Functional Theory to analyze the vibrational assignments and geometrical parameters of a similar compound, 1-Benzyl-4-(N-Boc-amino)piperidine (Janani et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine include lithiation-substitution processes as detailed by Sheikh et al. (2012), where the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine was explored, providing insights into the chemical behavior of such compounds (Sheikh et al., 2012).
Physical Properties Analysis
The physical properties of N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine and related compounds, such as crystal structure and conformation, can be inferred from studies like the one conducted by Girish et al. (2008), which examined the crystal structure of a similar compound, [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group interactions, are essential for understanding N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine. Akimova et al. (2015) discussed reactions of N-Boc-piperidin-4-one, showing its reactivity in forming nitrogen-containing 1,5-diketones, relevant to understanding the chemical properties of related piperidine compounds (Akimova et al., 2015).
Scientific Research Applications
Piperazine and Piperidine Derivatives in Therapeutics
Piperazine derivatives for therapeutic use have been extensively studied, showing significant medicinal potential across a variety of therapeutic areas, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus have resulted in molecules with varied medicinal properties, suggesting that specific alterations, such as those in N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine, could also yield compounds with unique bioactivities (Rathi et al., 2016).
Piperidine Alkaloids in Medicine
Piperidine alkaloids of Pinus and related genera have been recognized for their medicinal importance, with a focus on various clinical applications. The review suggests that the structural diversity and pharmacological activities of piperidine alkaloids, including their roles in drug research, offer a promising area for the development of new therapeutics (Singh et al., 2021).
properties
IUPAC Name |
tert-butyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-13-15-9-11-19(12-10-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARTVAOOTJKHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442916 | |
Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | |
CAS RN |
166815-96-9 | |
Record name | tert-Butyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-4-[(p-toluenesulfonyloxy)methyl]piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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